molecular formula C10H15NOS B14368233 (3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione

(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione

Katalognummer: B14368233
Molekulargewicht: 197.30 g/mol
InChI-Schlüssel: BOHCUYJHSQESEN-YRNVUSSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a hydroxyimino group and a thione group, which contribute to its distinct chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: The initial step involves the construction of the bicyclic framework through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the hydroxyimino group: The hydroxyimino group is introduced via an oximation reaction, where a suitable oxime precursor reacts with the bicyclic core.

    Formation of the thione group: The final step involves the conversion of a carbonyl group to a thione group using a sulfurizing agent such as Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The thione group can be reduced to a thiol or a sulfide.

    Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, thiols, and various substituted compounds, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino and thione groups play a crucial role in these interactions, often forming covalent or non-covalent bonds with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-one: Similar structure but with a carbonyl group instead of a thione group.

    (3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-amine: Similar structure but with an amine group instead of a thione group.

Uniqueness

The presence of both the hydroxyimino and thione groups in (3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione makes it unique compared to its analogs. These functional groups confer distinct reactivity and binding properties, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C10H15NOS

Molekulargewicht

197.30 g/mol

IUPAC-Name

(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione

InChI

InChI=1S/C10H15NOS/c1-9(2)6-4-5-10(9,3)8(13)7(6)11-12/h6,12H,4-5H2,1-3H3/b11-7+

InChI-Schlüssel

BOHCUYJHSQESEN-YRNVUSSQSA-N

Isomerische SMILES

CC1(C\2CCC1(C(=S)/C2=N/O)C)C

Kanonische SMILES

CC1(C2CCC1(C(=S)C2=NO)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.